1-Methylinosine
描述
Synthesis Analysis
1-Methylinosine synthesis involves specific enzymatic modifications of RNA molecules post-transcription. These modifications are catalyzed by enzymes such as tRNA methyltransferases, which add a methyl group to the inosine nucleoside, transforming it into 1-methylinosine. This process is crucial for the proper folding and function of tRNA molecules.
Molecular Structure Analysis
The molecular structure of 1-methylinosine is characterized by the addition of a methyl group at the N1 position of the inosine base. This modification alters the chemical properties and conformational stability of the tRNA, affecting its interaction with other molecules during protein synthesis.
Chemical Reactions and Properties
1-Methylinosine participates in various chemical reactions intrinsic to RNA metabolism and function. Its modified structure influences the tRNA's interaction with aminoacyl-tRNA synthetases and ribosomes, thereby affecting the accuracy and efficiency of protein synthesis.
Physical Properties Analysis
The physical properties of 1-methylinosine, such as its melting temperature and spectral characteristics, differ from those of unmodified inosine. These properties can be studied through techniques like Raman spectroscopy, providing insights into the conformational dynamics of tRNAs containing this modification.
Chemical Properties Analysis
The chemical properties of 1-methylinosine, including its reactivity and interaction with metal ions, play a significant role in tRNA function. Studies have shown that modified nucleosides like 1-methylinosine can influence the tRNA's overall stability and its interactions with other biomolecules.
科学研究应用
Application in Cancer Detection
- Scientific Field : Oncology, specifically Breast Cancer Detection .
- Summary of the Application : 1-Methylinosine (m1I) is used in the detection of breast cancer by analyzing its presence in urine samples from patients .
- Methods of Application : The method involves the use of magnetic dispersive solid-phase micro-extraction (MDSPME) combined with high-performance liquid chromatography. The structure and morphology of magnetic nanoparticles, Fe3O4@GO, were investigated by FT-IR, XRD, TEM, and TGA. m1I in urine samples were enriched by the solid phase micro-extraction technology of Fe3O4@GO .
- Results or Outcomes : The method was found to be simple, sensitive, and reliable for the detection and purification with good detection limit, and it was suitable for the detection of m1I in urine samples. The analysis of modified nucleosides is of great value for the early diagnosis of patients with breast cancer .
Application in Haloferax volcanii tRNA Modification
- Scientific Field : Molecular Biology, specifically tRNA Modification .
- Summary of the Application : 1-Methylinosine is involved in the modification of tRNA in the extreme halophile Haloferax volcanii .
- Methods of Application : The modification of A-57 into m1I in H.volcanii tRNA occurs via a two-step enzymatic process. The first step corresponds to the formation of m1A-57 catalyzed by a S-adenosylmethionine-dependent tRNA methyltransferase, followed by the deamination of the 6-amino group of the adenine moiety by a 1-methyladenosine-57 deaminase .
- Results or Outcomes : This enzymatic pathway differs from that leading to the formation of m1I-37 in the anticodon loop of eukaryotic tRNA Ala. Thus, enzymatic strategies for catalyzing the formation of 1-methylinosine in tRNAs differ in organisms from distinct evolutionary kingdoms .
Application in Arabidopsis thaliana Growth
- Scientific Field : Plant Biology, specifically Arabidopsis thaliana Growth .
- Summary of the Application : 1-Methylinosine is involved in the modification of tRNAs in Arabidopsis thaliana, which is important for vegetative and reproductive growth .
- Methods of Application : AtTRM5a (At3g56120) is a Trm5 ortholog in Arabidopsis thaliana. AtTrm5a is localized to the nucleus and its function for m1G and m1I methylation was confirmed by mutant analysis, yeast complementation, m1G nucleoside level on single tRNA, and tRNA in vitro methylation .
- Results or Outcomes : Arabidopsis attrm5a mutants were dwarfed and had short filaments, which led to reduced seed setting. Proteomics data indicated differences in the abundance of proteins involved in photosynthesis, ribosome biogenesis, oxidative phosphorylation and calcium signalling. Levels of phytohormone auxin and jasmonate were reduced in attrm5a mutant, as well as expression levels of genes involved in flowering, shoot apex cell fate determination, and hormone synthesis and signalling .
属性
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGQIYEQLPJMN-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175670 | |
Record name | 1-Methylinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methylinosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Methylinosine | |
CAS RN |
2140-73-0 | |
Record name | 1-Methylinosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylinosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYLINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6JR3HAB96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methylinosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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